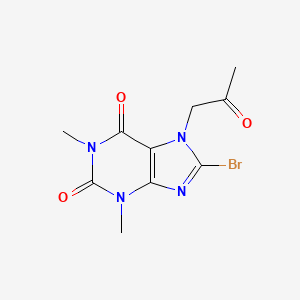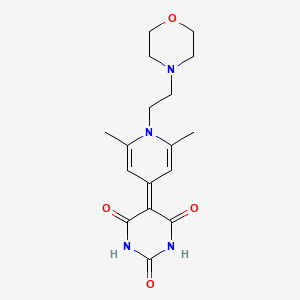
N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-3-(trifluoromethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-3-(trifluoromethyl)benzamide, also known as TAK-659, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. TAK-659 belongs to the class of compounds known as Bruton's tyrosine kinase (BTK) inhibitors, which are being explored as a treatment option for various types of cancer and autoimmune diseases.
Aplicaciones Científicas De Investigación
Anticancer Activity
Compounds with specific benzamide moieties have been explored for their anticancer properties. For example, N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, known as MGCD0103, is an orally active histone deacetylase inhibitor showing promise as an anticancer drug. It selectively inhibits HDACs 1-3 and 11, blocking cancer cell proliferation and inducing apoptosis, with significant antitumor activity in vivo (Zhou et al., 2008).
Polymer Science and Material Engineering
In the field of polymer science, aromatic diamines substituted with a trifluoromethyl group in the side chain have been used to prepare organosoluble polyimides with good solubility in strong organic solvents. These polyimides exhibited high glass-transition temperatures and good thermal stability, making them suitable for advanced material applications (Liu et al., 2002).
Drug Metabolism and Pharmacokinetics
The metabolism of antineoplastic tyrosine kinase inhibitors, like flumatinib, which contains a trifluoromethyl benzamide moiety, has been studied in chronic myelogenous leukemia patients. These studies reveal the main metabolic pathways of such compounds after oral administration, providing insights into their pharmacokinetics and potential drug interactions (Gong et al., 2010).
Synthesis and Chemical Properties
Research on cobalt-catalyzed carbonylative synthesis has shown that phthalimide motifs can be efficiently obtained from N-(pyridin-2-ylmethyl)benzamides, demonstrating the versatility of benzamide derivatives in synthetic chemistry. This method provides a pathway to various phthalimide derivatives in moderate to excellent yields, showcasing the chemical reactivity of benzamide structures (Fu et al., 2019).
Propiedades
IUPAC Name |
N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O2/c1-12-10-15(7-8-16(12)24-9-3-6-17(24)25)23-18(26)13-4-2-5-14(11-13)19(20,21)22/h2,4-5,7-8,10-11H,3,6,9H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLCPDJCRGGCDTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(4-Fluorophenoxy)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2696094.png)
![(Z)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2696095.png)
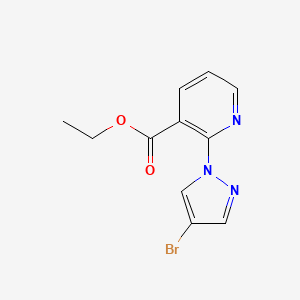
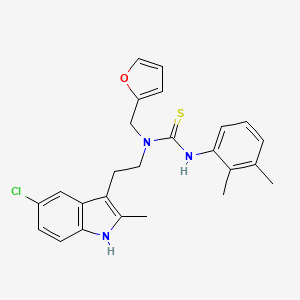
![4-cyano-N-(2-(diethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2696098.png)

![ethyl 2-[3-(2-chloropyridin-4-yl)-N-(2,2,2-trifluoroethyl)prop-2-enamido]acetate](/img/structure/B2696102.png)
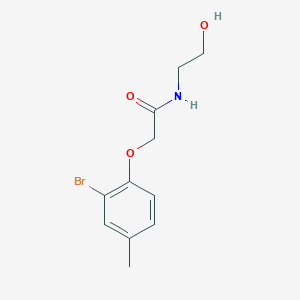
![[1-(Hydroxymethyl)-4-methylene-cyclohexyl]methanol](/img/structure/B2696105.png)


